Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone
Description
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone is a spirocyclic compound featuring a cyclobutyl group attached to a 2,8-diazaspiro[4.5]decane core via a methanone bridge. The spirocyclic structure confers conformational rigidity, which is advantageous in medicinal chemistry for target selectivity and metabolic stability.
Properties
IUPAC Name |
cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-12(11-2-1-3-11)15-9-6-13(10-15)4-7-14-8-5-13/h11,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOAXTMRALWGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(C2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another approach involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the spirocyclic scaffold .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally follows optimized laboratory protocols scaled up for industrial use. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone can undergo various chemical reactions, including:
Reduction: This process involves the gain of electrons or hydrogen atoms, often reducing the compound to a simpler form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone has several notable applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action for Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone involves the inhibition of RIPK1 kinase activity. By blocking this kinase, the compound prevents the activation of the necroptosis pathway, thereby reducing inflammation and cell death in various disease models . This inhibition is achieved through the compound’s binding to the kinase’s active site, disrupting its normal function.
Comparison with Similar Compounds
Key Structural and Functional Differences:
This contrasts with aromatic substituents (e.g., fluorophenyl in ), which may enhance π-π stacking interactions. Halogenated Groups: Fluorine and chlorine substituents (e.g., in ) improve metabolic stability and membrane permeability. The trifluoromethyl group in significantly increases lipophilicity (LogP ~3.5 estimated). Heterocyclic Additions: Compounds like ZC45-0681 incorporate oxadiazole and pyrazole moieties, expanding hydrogen-bonding capabilities and target engagement.
Physicochemical Properties: Solubility: The hydrochloride salt in improves aqueous solubility, critical for bioavailability. In contrast, the parent spirocyclic core is typically soluble in organic solvents (e.g., methanol, DMF). Stability: The 2,8-diazaspiro[4.5]decane core is stable under ambient conditions but sensitive to strong oxidizers. Fluorinated analogs (e.g., ) exhibit enhanced thermal stability.
Applications :
- Pharmaceutical Intermediates : The target compound and its analogs are pivotal in synthesizing fungicides (e.g., metconazole intermediates) and kinase inhibitors.
- Agrochemicals : Chlorobenzyl derivatives () are linked to fungicidal activity, while trifluoromethylated versions () are explored in herbicide development.
Research Findings and Patent Landscape
- Spirocyclic Core Utility: Patents (e.g., EP 22815380.5) emphasize the versatility of 2,8-diazaspiro[4.5]decane derivatives in drug discovery, citing improved pharmacokinetic profiles over non-spirocyclic analogs.
- Fluorine Impact: Fluorinated derivatives () show 2–3-fold higher binding affinity in kinase assays compared to non-halogenated versions, attributed to electronegative interactions.
- Synthetic Routes: and detail thiophene and cyclopentanone-based syntheses, suggesting adaptable methodologies for introducing diverse R-groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
